molecular formula C8H16O3 B12658288 Cyclooctane-1,2,4-triol CAS No. 94249-16-8

Cyclooctane-1,2,4-triol

Cat. No.: B12658288
CAS No.: 94249-16-8
M. Wt: 160.21 g/mol
InChI Key: YVBCGAYPLVHGSK-UHFFFAOYSA-N
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Description

Cyclooctane-1,2,4-triol is an organic compound belonging to the class of cycloalkanes It is characterized by an eight-membered carbon ring with three hydroxyl groups attached at the 1, 2, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctane-1,2,4-triol can be synthesized through several methods. One common approach involves the hydroxylation of cyclooctane derivatives. For instance, cyclooctane can be subjected to oxidation reactions using reagents such as osmium tetroxide (OsO4) in the presence of hydrogen peroxide (H2O2) to introduce hydroxyl groups at specific positions on the ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclooctadiene followed by selective hydroxylation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while hydroxylation can be achieved using oxidizing agents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclooctane-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form cyclooctane-1,2,4-trione using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of this compound can yield cyclooctane by removing the hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form cyclooctane-1,2,4-trichloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Cyclooctane-1,2,4-trione

    Reduction: Cyclooctane

    Substitution: Cyclooctane-1,2,4-trichloride

Scientific Research Applications

Cyclooctane-1,2,4-triol has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of cycloalkanes.

    Biology: The compound can be used in the study of enzyme-catalyzed hydroxylation reactions and the metabolic pathways involving cycloalkanes.

    Medicine: this compound derivatives may have potential therapeutic applications due to their unique structural properties.

    Industry: It can be used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of cyclooctane-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, enzymes such as hydroxylases may catalyze the hydroxylation of this compound, leading to the formation of different metabolites.

Comparison with Similar Compounds

Cyclooctane-1,2,4-triol can be compared with other cycloalkane derivatives such as:

    Cyclooctane-1,2-diol: This compound has two hydroxyl groups and exhibits different reactivity and properties compared to this compound.

    Cyclooctane-1,4-diol: With hydroxyl groups at the 1 and 4 positions, this compound has distinct chemical behavior and applications.

    Cyclooctane-1,2,3-triol: Similar to this compound but with hydroxyl groups at the 1, 2, and 3 positions, leading to different reactivity patterns.

Properties

CAS No.

94249-16-8

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

cyclooctane-1,2,4-triol

InChI

InChI=1S/C8H16O3/c9-6-3-1-2-4-7(10)8(11)5-6/h6-11H,1-5H2

InChI Key

YVBCGAYPLVHGSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC(C1)O)O)O

Origin of Product

United States

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